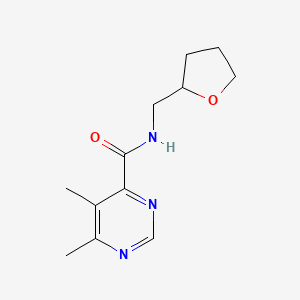

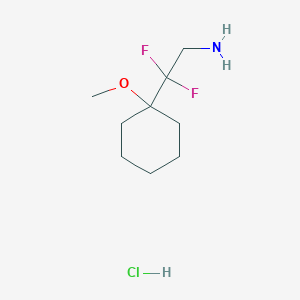

![molecular formula C19H15ClN4O4S B2410414 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 392255-81-1](/img/structure/B2410414.png)

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide” belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides . The structure assignments of the new compounds are based on chemical and spectroscopic evidence .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IR spectrum, 1H NMR, 13C NMR, and MS (EI, 70 eV) .Chemical Reactions Analysis

The compound undergoes various chemical reactions to form different derivatives .Physical and Chemical Properties Analysis

The compound has a melting point of 251–253 °C . Its IR spectrum, 1H NMR, 13C NMR, and MS (EI, 70 eV) provide information about its chemical properties .Scientific Research Applications

Synthesis and Pharmacological Activities : Research on the synthesis of novel pyrazole derivatives from 5-chloro-2-methoxybenzamides has led to compounds exhibiting less toxicity and good anti-inflammatory activities. This discovery points towards the potential of these compounds in developing new anti-inflammatory drugs (Abdulla et al., 2014).

Cytotoxicity and Anticancer Potential : Another study highlighted the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-chloro-2-nitrobenzoic acid. These compounds showed significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Hour et al., 2007).

Molecular Interactions and Structure Analysis : The molecular structure and intermolecular interactions of related benzamide compounds have been studied through X-ray diffraction and DFT calculations, aiding in understanding the chemical behavior and properties of such compounds for further pharmaceutical development (Karabulut et al., 2014).

Anticonvulsant and Benzodiazepine Receptor Agonism : The synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists revealed some compounds with considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory. This suggests their potential use in treating convulsions and related disorders (Faizi et al., 2017).

Corrosion Inhibition : The application of methoxy-substituted phenylthienyl benzamidines has been explored as corrosion inhibitors for carbon steel in hydrochloric acid medium, showing high efficiency. This highlights the compound's potential in industrial applications to prevent corrosion (Fouda et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to have diverse pharmacological effects .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial activities .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

Similar compounds have been found to exhibit good anti-inflammatory activities and less toxicity , which might suggest favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial activities .

Action Environment

The pharmacological activities of many compounds containing azole rings have been reported , suggesting that they may be stable under various environmental conditions.

Properties

IUPAC Name |

5-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O4S/c1-28-13-5-3-12(4-6-13)23-18(15-9-29-10-16(15)22-23)21-19(25)14-8-11(20)2-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBOGSAPFYJIMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)

![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)